BENGHE Validation & Comparative

Check Availability & Pricing

Comparative pharmacokinetics of
Deucravacitinib across species

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Pubchem_71370201

Cat. No.: B15443426

A Comparative Guide to the Pharmacokinetics of Deucravacitinib Across Species

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member
of the Janus kinase (JAK) family.[1] It is approved for the treatment of moderate-to-severe
plaque psoriasis.[2] By binding to the regulatory domain of TYK2, deucravacitinib stabilizes an
inhibitory interaction between the regulatory and catalytic domains of the enzyme, thereby
blocking the signaling of key cytokines such as IL-23, IL-12, and Type | interferons, which are
involved in the pathogenesis of various immune-mediated diseases.[2][3] This guide provides a
comparative overview of the pharmacokinetics of deucravacitinib in humans and preclinical
animal models, along with insights into the experimental protocols used for these assessments.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of deucravacitinib has been extensively studied in humans. While
specific pharmacokinetic parameters in common preclinical species such as rats and monkeys
are not always publicly available in detail, toxicological studies provide insight into the dosages
and exposure levels evaluated in these species.
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Parameter Human Rat Monkey
6 mg, once daily Up to 50 mg/kg/day )
o ) ] Data not publicly
Dose (recommended clinical  (in reproductive

dose)[4]

toxicology studies)[5]

available

Tmax (Time to
Maximum

Concentration)

2-3 hours]6]

Data not publicly
available

Data not publicly
available

Cmax (Maximum

Concentration)

45 ng/mL (at steady
state with 6 mg QD)[6]

Data not publicly
available

Data not publicly
available

AUC (Area Under the

Curve)

473 ng-hr/mL (at
steady state with 6 mg

QD)[6]

Exposure at 50
mg/kg/day is 224
times the human
MRHD based on
AUC[7]

Data not publicly

available

Terminal Half-life (t¥2)

10 hours[6]

Data not publicly

available

Data not publicly

available

Absolute

Bioavailability

~99%][6]

Data not publicly
available

Data not publicly
available

Primarily via CYP1A2
to form the active
metabolite BMT-
153261. Also

Data not publicly

Data not publicly

Metabolism
metabolized by available available
CYP2B6, CYP2DS6,
CES2, and UGT1A9.
[1]
Approximately 13% Deucravacitinib and/or
) unchanged in urine its metabolites are Data not publicly
Excretion

and 26% unchanged

present in the milk of

available

in feces.[1] lactating rats.[8]
o Data not publicly Data not publicly
Protein Binding 82-90%]9] ] )
available available
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Volume of Distribution 140 L (at steady state)  Data not publicly Data not publicly
(vd) [1] available available

Signaling Pathway and Mechanism of Action

Deucravacitinib selectively inhibits TYK2, which is a key component of the JAK-STAT signaling
pathway. This pathway is crucial for the signaling of several cytokines implicated in
autoimmune and inflammatory diseases. The diagram below illustrates the IL-23/TYK2
signaling cascade and the inhibitory action of Deucravacitinib.
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Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, preventing the phosphorylation and
activation of STAT proteins, which in turn blocks pro-inflammatory gene expression.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Deucravacitinib in animal
models are often proprietary. However, a general methodology for a single-dose oral
pharmacokinetic study in rats can be outlined as follows.
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Objective: To determine the pharmacokinetic profile of Deucravacitinib following a single oral

administration to rats.

Materials:

Deucravacitinib

Vehicle for oral administration (e.g., a solution or suspension)
Sprague-Dawley rats (male, 250 + 25 g)

Oral gavage needles

Blood collection tubes (e.g., containing an anticoagulant like EDTA)
Centrifuge

Analytical equipment (e.g., LC-MS/MS system)

Procedure:

Animal Acclimatization: House rats in a controlled environment for at least one week prior to
the study to allow for acclimatization.

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access
to water.

Dosing: Administer a single oral dose of Deucravacitinib using a gavage needle. The dose
volume is typically calculated based on the animal's body weight.

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.qg.,
tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule for
an oral study might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store
the plasma samples at -80°C until analysis.
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e Bioanalysis: Determine the concentration of Deucravacitinib in the plasma samples using a
validated bioanalytical method, such as LC-MS/MS.

o Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC,
t¥2, etc.) from the plasma concentration-time data using non-compartmental analysis

software.

The following diagram illustrates a typical workflow for such a study.
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Caption: A typical workflow for a preclinical oral pharmacokinetic study, from animal preparation
to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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